molecular formula C10H14ClN3 B2857394 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine CAS No. 2034353-54-1

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

Cat. No. B2857394
CAS RN: 2034353-54-1
M. Wt: 211.69
InChI Key: JZRACGGHJRLENM-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules. It is a halogenated derivative of pyrimidine and has a molecular formula of C4H2ClIN2 . This compound can be catalyzed with copper, which is responsible for its unique reactivity .


Synthesis Analysis

The synthesis of this molecule has been shown to be efficient in organic chemistry . A flask was charged with 57% HI (48 ml) and then cooled to 0°C in an ice-salt mixture. Dichloropyrimidine (6 g) was added to the mixture. After 4h, the obtained yellow suspension was treated carefully with K2CO3 solution (32 g, 60 ml), and the pale yellow solid was collected by filtration. The solid was washed with water and dried to give compound 5-Chloro-2-iodopyrimidine .


Chemical Reactions Analysis

Pyrimidines, including 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine include a boiling point of 316.6±34.0 °C, a density of 2.187±0.06 g/cm3, and a pKa of -2.56±0.22 . It is slightly soluble in water and sensitive to light .

Scientific Research Applications

Therapeutic Drug Development

This compound is a part of the pyridopyrimidine class, which has been extensively studied for its therapeutic potential. Pyridopyrimidines are present in drugs that have been approved for use as therapeutics, such as Palbociclib , a breast cancer drug developed by Pfizer .

Anticancer Research

The pyrimidine derivatives are actively researched for their anticancer properties. They form the backbone of several compounds that are being evaluated for their efficacy against various forms of cancer .

DNA Repair and Polymerase Bypass

In the field of genetic research, derivatives of pyrimidine nucleotides, including those similar to 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, are used to study DNA repair mechanisms and DNA polymerase bypass activities .

Rheumatoid Arthritis Treatment

Compounds like Dilmapimod , which share a similar pyridopyrimidine structure, show potential activity against rheumatoid arthritis. This highlights the compound’s relevance in the development of new treatments for autoimmune diseases .

Biological Activity Studies

The biological activity of pyridopyrimidines is a significant area of research. These compounds are synthesized and studied to understand their interaction with various biological targets, which can lead to the discovery of new drugs .

Synthesis Protocols

The synthesis of pyridopyrimidine derivatives, including 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, is crucial for pharmaceutical applications. Researchers focus on developing efficient synthetic protocols to create these compounds for further study .

Metabolic Labeling

Clickable pyrimidine nucleotides, which are structurally related to 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, are used in metabolic labeling. This technique is essential for studying DNA replication in living cells and has applications in bionanotechnology .

Drug Discovery and Design

The structural flexibility of pyridopyrimidines allows for the design of a wide range of compounds with potential therapeutic applications. This makes them valuable in the drug discovery process, where new molecules are designed and tested for medical use .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-methylpyrimidine, indicates that it is a combustible liquid that causes skin and eye irritation. It is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRACGGHJRLENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

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